molecular formula C14H15N3O3 B2764804 1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921497-68-9

1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2764804
CAS RN: 921497-68-9
M. Wt: 273.292
InChI Key: DSTFNCPVVFSOJX-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core and the addition of the propargyl and propoxy groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core suggests that the compound may have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The propargyl group, for example, is known to participate in a variety of reactions, including oxidative coupling reactions .

Scientific Research Applications

Antithrombotic Compounds Synthesis

Research on pyrido[4,3-d]pyrimidine-2,4-diones has led to the development of new antithrombotic compounds with favorable cerebral and peripheral effects. These compounds were synthesized from enamine in good yield through methods including thermal fusion with ureas, demonstrating the potential of pyrimidine derivatives in creating therapeutics for blood clot prevention (Furrer, Wágner, & Fehlhaber, 1994).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives have been designed and synthesized, showing significant solid-state fluorescence emission and positive solvatochromism. These properties indicate their potential application in developing novel colorimetric pH sensors and logic gates for specific uses, highlighting the versatility of pyrimidine derivatives in material science (Yan et al., 2017).

Supramolecular Assemblies

Pyrimidine derivatives have been used to create novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate the potential of pyrimidine derivatives in forming complex structures through hydrogen bonding, which could be applied in the development of new materials and nanotechnology applications (Fonari et al., 2004).

Antimicrobial Activity

New Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have shown variable antibacterial activities, suggesting their potential as antibacterial and antitumor agents. This application demonstrates the role of pyrimidine derivatives in pharmaceutical research, aiming to develop new treatments for bacterial infections and cancer (Alwan, Al Kaabi, & Hashim, 2014).

Urease Inhibition

Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have been studied for their urease inhibition activity, indicating their potential use in treating diseases related to the urease enzyme, such as peptic ulcers caused by Helicobacter pylori. This highlights the application of pyrimidine derivatives in discovering new enzyme inhibitors (Rauf et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many heterocyclic compounds are known to interact with enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

1-methyl-5-propoxy-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-4-8-17-13(18)11-10(20-9-5-2)6-7-15-12(11)16(3)14(17)19/h1,6-7H,5,8-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFNCPVVFSOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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